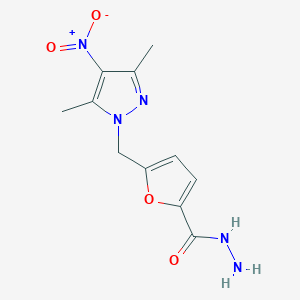
5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology.
Mechanism of Action
The exact mechanism of action of 5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide is not yet fully understood. However, studies have suggested that it may act by inhibiting the growth and proliferation of cancer cells, reducing inflammation, and inhibiting bacterial growth.
Biochemical and Physiological Effects:
The compound has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the formation of new blood vessels, which are essential for tumor growth. It has also been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in inflammation. Furthermore, it has been found to inhibit bacterial growth by disrupting the bacterial cell membrane.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide in lab experiments is its high potency, which makes it effective at low concentrations. However, its limited solubility in water can make it difficult to work with in aqueous solutions. Additionally, its potential toxicity and lack of selectivity for cancer cells may limit its use in vivo.
Future Directions
Further research is needed to fully understand the mechanism of action of 5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide and to optimize its use in cancer treatment, inflammation, and bacterial infections. Future studies may focus on developing more potent and selective analogs of the compound, as well as exploring its potential use in combination with other drugs or therapies. Additionally, research may be conducted to investigate the compound's potential applications in other areas, such as neurodegenerative diseases and cardiovascular disorders.
Conclusion:
In conclusion, 5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide is a promising compound that has potential applications in medicine and biotechnology. Its high potency and diverse biological activities make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and to optimize its use in various applications.
Synthesis Methods
The synthesis of 5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole-1-carboxylic acid with furan-2-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain a pure product.
Scientific Research Applications
The compound has been studied for its potential application in the treatment of cancer, inflammation, and bacterial infections. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess anti-inflammatory and antibacterial properties.
properties
IUPAC Name |
5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c1-6-10(16(18)19)7(2)15(14-6)5-8-3-4-9(20-8)11(17)13-12/h3-4H,5,12H2,1-2H3,(H,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHIISLXIQSQEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NN)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

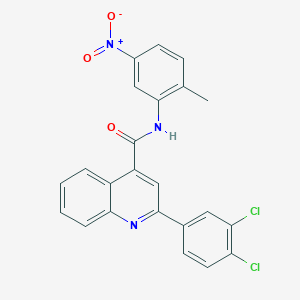

![ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B457453.png)
![Ethyl 4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B457454.png)
![2-amino-4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B457456.png)
![1,5-dimethyl-N-{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B457460.png)
![2-Amino-4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B457461.png)
![2-amino-4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B457464.png)
![1,4-Bis[(3-chloro-1-benzothien-2-yl)carbonyl]-1,4-diazepane](/img/structure/B457465.png)
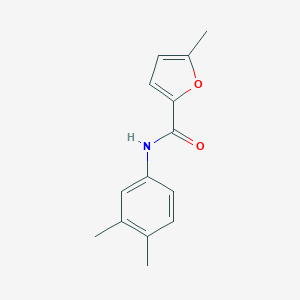
![propyl 2-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B457467.png)
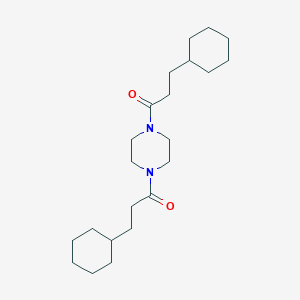
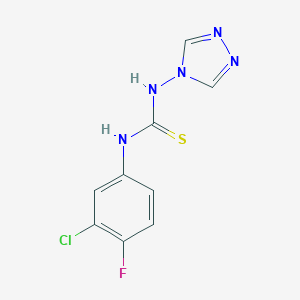
![4-Methoxy-2-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzaldehyde](/img/structure/B457471.png)